REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.[I:43][CH2:44][C:45]1[CH:46]=C(C=C[CH:51]=1)N.CC[N:54]([CH:58]([CH3:60])[CH3:59])C(C)C>CN(C=O)C>[I:43][C:44]1[CH:60]=[C:58]([NH:54][C:6]([C:3]2[CH:4]=[CH:5][O:1][CH:2]=2)=[O:8])[CH:59]=[CH:51][C:45]=1[CH3:46] |f:1.2|
|
Name
|
|
Quantity
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2.4 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temp for 16 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (50 ml)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
absorbed onto silica
|
Type
|
WASH
|
Details
|
eluted with cyclohexane/ethyl acetate (3:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |